3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound "3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacologically significant scaffold. This class of compounds is known for its diverse pharmacological properties and is often used in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been traditionally achieved through a multi-step process, but recent advances have allowed for more efficient one-step methods. For instance, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been developed to synthesize this class of compounds in a more environmentally friendly manner . Additionally, one-pot cascade reactions have been utilized to create thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are valuable as PARP-1 inhibitors . These methods demonstrate the evolving techniques in synthesizing complex thieno[3,2-d]pyrimidin-4(3H)-one derivatives with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified to enhance its pharmacological properties. The synthesis of various substituted pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related thiazolo derivatives has been reported, indicating the versatility of this scaffold in generating diverse molecules . The structural elucidation of these compounds is typically achieved through spectral data analysis, including UV-Visible, FT-IR, H-NMR, and mass spectrometry .
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold can undergo various chemical reactions to introduce different substituents and functional groups. For example, the acid-catalyzed condensation of cyano-pyridines with amino-thiophenes has been used to synthesize 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones with antimicrobial activity . Cyclization reactions with thiourea and aromatic aldehydes have also been employed to produce novel pyrimidines with potential antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While the provided papers do not detail the specific physical and chemical properties of "this compound," similar compounds have been synthesized and characterized, suggesting that similar analytical techniques could be applied to this compound .
Scientific Research Applications
New Synthetic Approaches and Biological Activities
Research has demonstrated innovative synthetic approaches to thieno[3,2-d]pyrimidine derivatives, highlighting their versatility in chemical synthesis. For instance, El-Meligie et al. (2020) have developed new methods for preparing thieno[3,2-d]pyrimidine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. This work showcases the potential of these compounds in synthesizing a wide range of heterocyclic structures, which could be explored for various scientific applications, including drug discovery and development (El-Meligie et al., 2020).
Pharmacological and Optical Properties
Thienopyrimidin-4(3H)-ones are important pharmacophores, as highlighted by research into their pharmacological significance and potential applications in medicine. Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, underlining their importance in pharmacology due to the step economy and easy purification processes involved in their synthesis (Shi et al., 2018). Furthermore, Hussain et al. (2020) investigated the structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including thieno[3,2-d]pyrimidine analogs, revealing their potential in nonlinear optics (NLO) and optoelectronic applications (Hussain et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins . It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis .
Mode of Action
The compound acts as a potent, selective, and cell-active inhibitor of PRMT3 . It binds to PRMT3 in an allosteric manner, which means it binds to a site other than the active site of the enzyme . This allosteric binding changes the conformation of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of PRMT3 by the compound affects the biochemical pathways associated with the methylation of arginine residues on various proteins . This can have downstream effects on the processes these proteins are involved in, such as ribosome maturation and lipogenesis .
Pharmacokinetics
Its potent inhibitory action on prmt3 suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of PRMT3 activity . This can lead to changes in the methylation status of arginine residues on various proteins, potentially affecting processes such as ribosome maturation and lipogenesis .
properties
IUPAC Name |
3-ethyl-7-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-24-20(26)19-18(16(12-27-19)15-8-6-14(2)7-9-15)22-21(24)28-13-17(25)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVRDFQMHBUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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